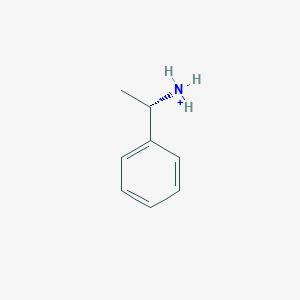
(1S)-1-phenylethanaminium
Descripción general
Descripción
(1S)-1-phenylethanaminium is an ammonium ion resulting from the protonation of the amino group of (S)-1-phenylethanamine; major microspecies at pH 7.3. It is a conjugate acid of a (1S)-1-phenylethanamine. It is an enantiomer of a (1R)-1-phenylethanaminium.
Aplicaciones Científicas De Investigación
Chiral Resolution and Synthesis
Optical Resolution
One of the primary applications of (1S)-1-phenylethanaminium is in the optical resolution of racemic mixtures. It acts as a resolving agent for various racemic compounds, allowing the separation of enantiomers. For instance, it has been effectively used to resolve racemic α-hydroxy acids and phosphinic acids through diastereomeric salt formation, yielding high enantiomeric excess (ee) values .
Synthetic Applications
The compound is also utilized in the synthesis of other bioactive molecules. Recent advancements have highlighted its role in synthesizing chiral compounds that are crucial for pharmaceutical applications. For example, this compound has been employed to create chiral stationary phases for chromatographic separations, enhancing the efficiency of drug development processes .
Pharmaceutical Applications
Drug Development
In pharmaceutical research, this compound derivatives exhibit potential as active pharmaceutical ingredients (APIs). Studies have shown that substituted phenylethylamines can interact with microtubules, influencing their polymerization dynamics. This property is critical for developing treatments targeting cancer and neurodegenerative diseases .
Metabolism Studies
Research has also indicated that this compound can be involved in metabolic pathways within the human body. Its enantiomers show different metabolic profiles, which can be crucial for understanding drug efficacy and safety profiles in clinical settings .
Biochemical Research
Microtubule Interaction
Recent studies have demonstrated that phenylethylamines, including this compound, can bind to tubulin at the colchicine site, affecting microtubule dynamics. This interaction suggests potential therapeutic roles in treating conditions characterized by aberrant microtubule function .
Enantiomeric Behavior in Biological Systems
The stereospecific behavior of this compound is significant in biological systems. For example, its presence has been detected in various biological samples, indicating its metabolic relevance and potential implications in forensic toxicology .
Case Studies
Propiedades
Fórmula molecular |
C8H12N+ |
|---|---|
Peso molecular |
122.19 g/mol |
Nombre IUPAC |
[(1S)-1-phenylethyl]azanium |
InChI |
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/p+1/t7-/m0/s1 |
Clave InChI |
RQEUFEKYXDPUSK-ZETCQYMHSA-O |
SMILES |
CC(C1=CC=CC=C1)[NH3+] |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)[NH3+] |
SMILES canónico |
CC(C1=CC=CC=C1)[NH3+] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













